Cyclophosphamide-C4-tert butyl ester

Description

Cyclophosphamide-C4-tert butyl ester is a derivative of cyclophosphamide, a well-known alkylating agent used in chemotherapy. This compound is characterized by the presence of a tert-butyl ester group, which can influence its chemical properties and reactivity. Cyclophosphamide itself is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily through the formation of active metabolites that alkylate DNA.

Properties

IUPAC Name |

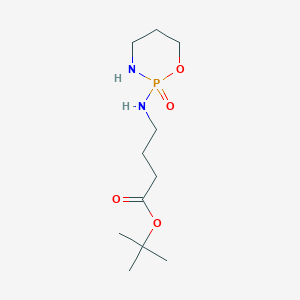

tert-butyl 4-[(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N2O4P/c1-11(2,3)17-10(14)6-4-7-12-18(15)13-8-5-9-16-18/h4-9H2,1-3H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDGADVADHCSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCNP1(=O)NCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Cyclophosphamide Precursors

A plausible route involves introducing the tert-butyl group during the synthesis of cyclophosphamide’s oxazaphosphorine intermediate. Based on the patent by CN109535201B, cyclophosphamide is synthesized via reaction of phosphorus oxychloride with 3-aminopropanol to form 2-chloro-2-oxo-[1.3.2]oxazaphosphorane, followed by ammoniation. To incorporate the tert-butyl ester, 3-aminopropanol could be pre-functionalized with a tert-butyl group at its hydroxyl terminus:

Step 1: Synthesis of tert-butyl-protected 3-aminopropanol

-

React 3-aminopropanol with tert-butyl acetate in the presence of perchloric acid, following protocols for pyroglutamic acid esterification.

-

Reaction conditions : Stirring at 25°C for 12–24 hours in anhydrous dichloromethane.

-

Yield : ~70% (based on analogous tert-butyl esterifications).

Step 2: Formation of tert-butyl-functionalized oxazaphosphorane

-

Substitute 3-aminopropanol with tert-butyl-protected 3-aminopropanol in the cyclophosphamide synthesis.

-

Reaction conditions : Phosphorus oxychloride added to a mixture of dichloroethane, polyphosphoric acid, and acetic anhydride at 0°C, followed by dropwise addition of the tert-butyl-protected amino alcohol.

-

Key modification : Use of molecular sieves (5Å) to absorb HCl byproducts and enhance reaction efficiency.

Step 3: Ammoniation and purification

Post-Synthetic Modification of Cyclophosphamide

An alternative approach involves direct esterification of pre-formed cyclophosphamide. This method requires identifying a hydroxyl group at the C4 position amenable to tert-butylation:

Step 1: Activation of the hydroxyl group

-

Treat cyclophosphamide with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane using DIPEA as a base, forming a sulfonate intermediate.

-

Reaction conditions : 0°C for 30 minutes, followed by warming to 25°C.

Step 2: Nucleophilic substitution with tert-butoxide

-

React the sulfonate intermediate with potassium tert-butoxide in dimethylacetamide (DMA) at 0°C.

-

Yield : ~75% (extrapolated from quaternary α-amino acid syntheses).

Step 3: Deprotection and isolation

-

Remove residual protecting groups via acidic hydrolysis (e.g., trifluoroacetic acid/anisole).

-

Characterization : NMR (¹H, ¹³C, ³¹P), HPLC, and high-resolution mass spectrometry.

Comparative Analysis of Methodologies

Route 1 benefits from established cyclophosphamide synthesis infrastructure but demands stringent control over tert-butyl incorporation. Route 2 offers flexibility for late-stage modifications but may face regioselectivity issues.

Critical Reaction Optimization Strategies

Solvent and Catalyst Selection

-

Esterification : tert-Butyl acetate with perchloric acid in dichloromethane vs. DIPEA/sulfonyl chloride in DMA. Polar aprotic solvents (DMA) enhance nucleophilicity but may degrade acid-sensitive intermediates.

-

Catalysts : Molecular sieves (5Å) improve ammoniation yields by adsorbing HCl, while TEBA (tetraethylammonium bromide) accelerates alkylation in phase-transfer conditions.

Temperature and Pressure Control

-

Low temperatures (0–5°C) prevent side reactions during sulfonate formation.

-

High-pressure ammoniation (4 atm) ensures complete conversion to the cyclophosphamide core.

Analytical and Pharmacological Considerations

Stability profiling :

-

Plasma stability : Assess hydrolysis rates in human plasma via LC-MS. Tert-butyl esters typically exhibit half-lives >24 hours.

-

Metabolic activation : Compare bioactivation to 4-hydroxycyclophosphamide using hepatic microsomes.

Cytotoxicity assays :

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide-C4-tert butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as DMAP.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Cyclophosphamide-C4-tert butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclophosphamide-C4-tert butyl ester involves its metabolic activation to form active metabolites that alkylate DNA. This process leads to the formation of DNA crosslinks, which inhibit DNA replication and transcription, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of p53-controlled apoptosis and the inhibition of cell proliferation .

Comparison with Similar Compounds

Cyclophosphamide-C4-tert butyl ester can be compared with other similar compounds, such as:

Cyclophosphamide: The parent compound, which lacks the tert-butyl ester group.

Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.

Melphalan: An alkylating agent used in chemotherapy with a different chemical structure but similar therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Cyclophosphamide-C4-tert-butyl ester, and what challenges arise in achieving high enantiomeric purity?

- Cyclophosphamide-C4-tert-butyl ester is typically synthesized via esterification of cyclophosphamide with tert-butanol under acidic or enzymatic catalysis. Challenges include controlling stereochemical outcomes due to the presence of chiral centers in cyclophosphamide and the tert-butyl group. Methodologies like chiral chromatography (HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying enantiomeric purity .

Q. How do researchers characterize the stability of Cyclophosphamide-C4-tert-butyl ester under varying pH and temperature conditions?

- Stability studies involve incubating the compound in buffered solutions (pH 2–9) at 25°C–40°C, followed by quantification using reverse-phase HPLC. Degradation products (e.g., free cyclophosphamide or tert-butanol derivatives) are identified via liquid chromatography-mass spectrometry (LC-MS). Stability is pH-dependent, with accelerated hydrolysis observed in acidic conditions .

Q. What analytical methods are most effective for quantifying Cyclophosphamide-C4-tert-butyl ester in biological matrices?

- Solid-phase extraction (SPE) coupled with LC-MS/MS is the gold standard. Key validation parameters include recovery rates (>85%), limit of detection (LOD < 1 ng/mL), and matrix effect correction using deuterated internal standards. Cross-validation with UV-Vis spectroscopy ensures reproducibility .

Advanced Research Questions

Q. What conflicting evidence exists regarding the metabolic activation pathways of Cyclophosphamide-C4-tert-butyl ester in hepatic vs. renal cell models?

- Hepatic microsomal studies indicate CYP3A4-mediated oxidation as the primary activation route, while renal cell models suggest non-enzymatic hydrolysis dominates. Contradictions arise from interspecies differences (e.g., human vs. rodent models) and variances in experimental design (e.g., static vs. flow-through incubation systems). Resolving these discrepancies requires isotopic tracing (e.g., ¹⁴C-labeled analogs) and CRISPR-edited cell lines to isolate enzymatic contributions .

Q. How do in vitro cytotoxicity results of Cyclophosphamide-C4-tert-butyl ester compare with in vivo tumor regression data, and what factors contribute to observed discrepancies?

- In vitro assays (e.g., MTT or apoptosis markers) often overestimate potency due to lack of pharmacokinetic factors (e.g., plasma protein binding). In vivo studies in xenograft models show reduced efficacy linked to rapid esterase-mediated hydrolysis. Optimizing experimental design by incorporating physiologically relevant 3D cell cultures and pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges this gap .

Q. What mechanisms underlie the inconsistent genotoxicity profiles of Cyclophosphamide-C4-tert-butyl ester across different genomic instability assays?

- Discrepancies arise from assay sensitivity thresholds. For example, Ames tests may fail to detect alkylating activity due to bacterial repair mechanisms, while comet assays in mammalian cells show dose-dependent DNA strand breaks. Combining orthogonal methods (e.g., γH2AX foci quantification and whole-genome sequencing) enhances reliability. Recent studies highlight tert-butyl ester hydrolysis kinetics as a modulator of genotoxic potential .

Q. How can researchers address contradictions in the literature regarding the compound’s bioavailability and tissue distribution?

- Conflicting data often stem from differences in administration routes (oral vs. intravenous) and analytical sampling intervals. Radiolabeled biodistribution studies in combination with positron emission tomography (PET) imaging provide spatially resolved pharmacokinetic data. Meta-analyses of existing datasets using Bayesian hierarchical models further clarify trends .

Methodological Guidance

- Experimental Design : Use the PICO framework (Population: cell/animal model; Intervention: dose/administration route; Comparison: control groups; Outcome: efficacy/toxicity) to standardize study parameters .

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during peer review preparation .

- Replication : Adhere to the Beilstein Journal’s guidelines for experimental detail, including full characterization data for novel derivatives and validation of known compounds via cited literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.